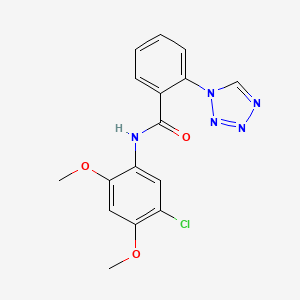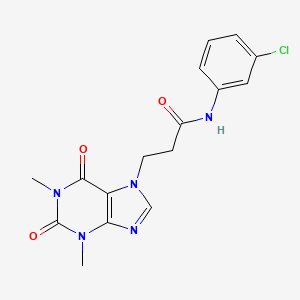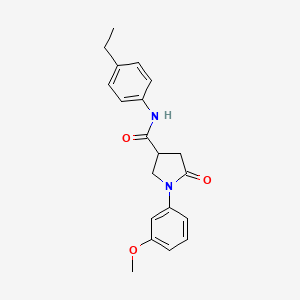![molecular formula C18H15Cl2N3O3S2 B11155623 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11155623.png)
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide involves several steps. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction typically involves stirring the reactants without solvent at room temperature or using a steam bath. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other bioactive molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for drug development and therapeutic research . Additionally, it is used in industrial applications, such as the production of dyes and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes, such as proteases and kinases, by binding to their active sites . This inhibition disrupts essential cellular processes, leading to the death of microbial or cancer cells. The compound’s ability to modulate signaling pathways also contributes to its anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide include other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. For example, sulfathiazole is primarily used as an antimicrobial drug, while ritonavir is an antiretroviral drug . The unique combination of substituents in 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide contributes to its broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H15Cl2N3O3S2 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H15Cl2N3O3S2/c19-14-2-1-3-15(20)17(14)18-23-12(10-27-18)8-16(24)22-9-11-4-6-13(7-5-11)28(21,25)26/h1-7,10H,8-9H2,(H,22,24)(H2,21,25,26) |
InChI Key |
AAWUQYOOCABKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B11155544.png)
![6-chloro-9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11155556.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B11155557.png)
![Benzyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B11155560.png)
![2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B11155566.png)


![1-(3,4-dimethylphenyl)-N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155581.png)
![10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11155585.png)
![6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid](/img/structure/B11155586.png)
![3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11155589.png)
![ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11155614.png)
![1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11155619.png)

